2-(6-chloropyridin-2-yl)oxy-2-methylpropanoic acid
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Overview
Description
2-(6-chloropyridin-2-yl)oxy-2-methylpropanoic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro-substituted pyridine ring attached to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloropyridin-2-yl)oxy-2-methylpropanoic acid typically involves the reaction of 6-chloro-2-pyridinol with 2-bromo-2-methylpropionic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloropyridin-2-yl)oxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(6-chloropyridin-2-yl)oxy-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-chloropyridin-2-yl)oxy-2-methylpropanoic acid involves its interaction with specific molecular targets. The chloro-substituted pyridine ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-pyridinylacetic acid: Similar structure but with an acetic acid moiety instead of a propionic acid moiety.
N-(6-Chloro-pyridin-2-yl)-2,2-dimethyl-propionamide: An amide derivative with similar structural features.
Uniqueness
2-(6-chloropyridin-2-yl)oxy-2-methylpropanoic acid is unique due to its specific combination of a chloro-substituted pyridine ring and a propionic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H10ClNO3 |
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Molecular Weight |
215.63 g/mol |
IUPAC Name |
2-(6-chloropyridin-2-yl)oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c1-9(2,8(12)13)14-7-5-3-4-6(10)11-7/h3-5H,1-2H3,(H,12,13) |
InChI Key |
YJFNJULAERNUBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=NC(=CC=C1)Cl |
Origin of Product |
United States |
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